molecular formula C19H18ClN3O4S B262251 4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide

4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No. B262251
M. Wt: 419.9 g/mol
InChI Key: ARFWBOMICHYWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to exhibit a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation, leading to its anti-tumor and anti-angiogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide have been extensively studied. This compound has been shown to inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation, leading to its anti-tumor and anti-angiogenic effects. In addition, it has been reported to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide in lab experiments is its ability to exhibit a variety of biochemical and physiological effects. This makes it a versatile tool for studying the mechanisms of disease and the development of new drugs. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to study in vivo.

Future Directions

There are many future directions for research on 4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide. One area of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of this compound, which could lead to a better understanding of the regulation of cell growth and proliferation. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of inflammatory diseases and other conditions.

Synthesis Methods

The synthesis of 4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide involves the reaction of 2-amino-4-chlorophenol, 4-nitrobenzene sulfonamide, and 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl isocyanate to form the final product. This synthesis method has been reported to yield the compound in good yields and high purity.

Scientific Research Applications

The scientific research applications of 4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide are wide-ranging and diverse. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other diseases.

properties

Product Name

4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide

Molecular Formula

C19H18ClN3O4S

Molecular Weight

419.9 g/mol

IUPAC Name

4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H18ClN3O4S/c1-12-17(15-4-2-3-5-16(15)20)18(23-27-12)19(24)22-11-10-13-6-8-14(9-7-13)28(21,25)26/h2-9H,10-11H2,1H3,(H,22,24)(H2,21,25,26)

InChI Key

ARFWBOMICHYWRL-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3Cl

Canonical SMILES

CC1=C(C(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3Cl

Origin of Product

United States

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